molecular formula C11H12NO2- B14215501 N-(3-Oxobutan-2-yl)benzenecarboximidate CAS No. 831218-16-7

N-(3-Oxobutan-2-yl)benzenecarboximidate

Cat. No.: B14215501
CAS No.: 831218-16-7
M. Wt: 190.22 g/mol
InChI Key: PYLGVRCYAIRMBQ-UHFFFAOYSA-M
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Description

N-(3-Oxobutan-2-yl)benzenecarboximidate is an organic compound characterized by the presence of a benzenecarboximidate group attached to a 3-oxobutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 3-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxobutan-2-yl)benzenecarboximidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzenecarboximidate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(3-Oxobutan-2-yl)benzenecarboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Oxobutan-2-yl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-Oxobutan-2-yl)benzenecarboxamide
  • N-(3-Oxobutan-2-yl)benzenecarboxylate
  • N-(3-Oxobutan-2-yl)benzenecarboxylhydrazide

Uniqueness: N-(3-Oxobutan-2-yl)benzenecarboximidate is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

831218-16-7

Molecular Formula

C11H12NO2-

Molecular Weight

190.22 g/mol

IUPAC Name

N-(3-oxobutan-2-yl)benzenecarboximidate

InChI

InChI=1S/C11H13NO2/c1-8(9(2)13)12-11(14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14)/p-1

InChI Key

PYLGVRCYAIRMBQ-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)C)N=C(C1=CC=CC=C1)[O-]

Origin of Product

United States

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